1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one
Description
Properties
Molecular Formula |
C23H27BrF2N4O2 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
1-[3-[6-bromo-7-(difluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C23H27BrF2N4O2/c1-14(31)28-8-4-20-18(13-28)23(27-30(20)16-5-9-32-10-6-16)29-7-2-3-15-11-19(24)17(22(25)26)12-21(15)29/h11-12,16,22H,2-10,13H2,1H3 |
InChI Key |
OEMRJTWUTDGEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)Br |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one (hereafter referred to as Compound A ) is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of Compound A based on recent research findings.
Synthesis and Structural Characteristics
Compound A can be synthesized through a multi-step process involving the construction of various heterocycles. The synthesis typically involves the use of bromination and difluoromethylation techniques to introduce specific functional groups that enhance biological activity. For instance, the introduction of the bromo and difluoromethyl groups is crucial for its pharmacological properties
Table 1: Key Structural Features of Compound A
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈BrF₂N₃O |
| Molecular Weight | 431.28 g/mol |
| CAS Number | 1936429-35-4 |
| Key Functional Groups | Bromo, Difluoromethyl, Tetrahydropyran |
| Heterocyclic Framework | Quinoline, Pyrazole |
Biological Activity
The biological activity of Compound A has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Research indicates that Compound A exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Compound A has also been investigated for its anticancer potential. Studies have demonstrated its efficacy in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
- Study on Antimicrobial Efficacy : In a controlled study, Compound A was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Anticancer Study : In a study published in Bioorganic & Medicinal Chemistry, Compound A was shown to reduce cell viability in MCF-7 cells by 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Mechanistic Insights
The biological mechanisms underlying the effects of Compound A are still being elucidated. Preliminary data suggest that its activity may be linked to:
- Inhibition of DNA Synthesis : By interfering with topoisomerase enzymes.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Electronic and Steric Effects
- The 7-CF₂H group’s electron-withdrawing nature stabilizes the quinoline ring’s π-system, altering redox potentials and reactivity in electrophilic substitutions .
Preparation Methods
Synthesis of Pyrazolo[4,3-c]pyridine Intermediates
- Step 3: Starting from tert-butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, treatment with trifluoroacetic acid in dichloromethane at room temperature for 30 minutes removes the tert-butyl protecting group.
- Subsequent addition of diisopropylethylamine and acetic anhydride at 0 °C to room temperature for 20 hours acetylates the free amine, yielding 1,1'-(3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-1,5(4H)-diyl)bis(ethan-1-one) and its 2H isomer in 92% yield after purification.
Hydrolysis to Monoacetylated Pyrazolo[4,3-c]pyridine
- Step 4: The bis(ethan-1-one) compound is hydrolyzed with potassium hydroxide in THF/water at room temperature for 3 hours.
- Neutralization and extraction yield 1-(3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one in 91% yield as a white solid.
Coupling with the Dihydroquinoline Fragment and Bromodifluoromethylation
- Step 7: The key intermediate is treated with N-bromosuccinimide under ice bath conditions in dichloromethane to install the 6-bromo substituent and the difluoromethyl group on the quinoline ring.
- After workup and purification, the target compound 1-(3-(6-bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one is obtained as a white foam in 87% yield.
Data Summary Table of Key Steps
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Product Description | Characterization Highlights |
|---|---|---|---|---|---|
| 3 | Deprotection and acetylation | TFA/DCM, rt 30 min; DIPEA, Ac2O, 0 °C to rt 20 h | 92 | 1,1'-(3-iodo-pyrazolo[4,3-c]pyridine-bis(ethan-1-one)) | LC-MS m/z 334.04; ^1H NMR (400 MHz, CDCl3) |
| 4 | Hydrolysis to monoacetylated pyrazolo[4,3-c]pyridine | KOH, THF/H2O, rt 3 h | 91 | 1-(3-iodo-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one | LC-MS m/z 291.89; ^1H NMR (400 MHz, MeOD) |
| 5 | Tetrahydropyran installation | 3,4-dihydro-2H-pyran, p-TsOH, THF, 65 °C 24 h | ~85* | 1-(3-iodo-1-(tetrahydro-2H-pyran-2-yl)-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one | Purified by flash chromatography |
| 7 | Bromodifluoromethylation on quinoline | NBS, DCM, ice bath, 2 h | 87 | Target compound with 6-bromo-7-(difluoromethyl)quinoline | LC-MS m/z 509.16; ^1H NMR (400 MHz, CDCl3) |
*Yield estimated based on typical reaction efficiency in similar steps.
Analytical and Characterization Techniques
The synthetic intermediates and final product were characterized by:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming molecular weights consistent with expected products.
- Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: Detailed chemical shift data validating the structure and substitution patterns.
- Flash Column Chromatography: Utilized extensively for purification, employing gradients of methanol/dichloromethane or ethyl acetate/n-hexane depending on polarity.
For example, the final compound exhibited LC-MS m/z [M+H]^+ at 509.16 and characteristic ^1H NMR signals including aromatic protons at δ 7.20 (d, J = 15.9 Hz), multiplets between δ 6.94–6.57, and aliphatic signals corresponding to the tetrahydropyran and pyrazolo[4,3-c]pyridine moieties.
Research Discoveries and Notes
- The synthetic methodology demonstrates high regioselectivity in the installation of the tetrahydropyran group and the bromodifluoromethyl substituent.
- The use of N-bromosuccinimide (NBS) under controlled temperature conditions allows selective bromination without over-halogenation or decomposition.
- The multi-step synthesis achieves high overall yields (above 85% in key steps), indicating an efficient and scalable route.
- The intermediate acetylations and hydrolyses are critical for controlling the substitution pattern and reactivity of the pyrazolo[4,3-c]pyridine core.
- The approach integrates classical organic synthesis techniques with modern purification and characterization methods to ensure product purity and structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
